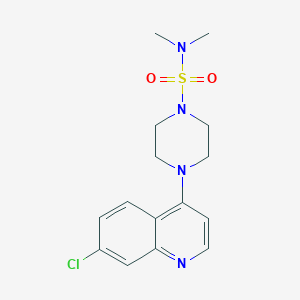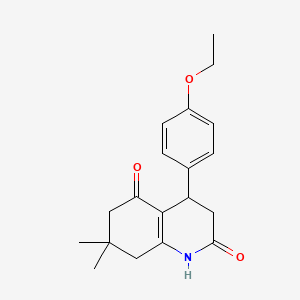
4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide
Vue d'ensemble
Description
4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide, also known as CP-690,550, is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are a promising class of drugs for the treatment of autoimmune disorders and inflammatory diseases.
Mécanisme D'action
4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways that regulate the immune response and inflammation. By blocking the activity of JAK enzymes, this compound reduces the production of cytokines and other inflammatory mediators, thereby reducing inflammation and suppressing the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation, suppressing the immune response, and inhibiting the growth of certain types of cancer cells. It has also been shown to have some neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide has several advantages as a research tool, including its high potency and selectivity for JAK enzymes, its well-characterized mechanism of action, and its ability to suppress the immune response and reduce inflammation. However, it also has some limitations, including potential side effects and toxicity at high doses, as well as the need for careful dosing and monitoring in animal studies.
Orientations Futures
There are several future directions for research on 4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide, including further studies of its potential therapeutic applications in various diseases, optimization of its pharmacokinetic properties, and development of new JAK inhibitors with improved selectivity and efficacy. Additionally, there is ongoing research on the use of this compound in combination with other drugs for the treatment of certain diseases, as well as studies of its potential use in other areas of medicine, such as neurology and oncology.
Applications De Recherche Scientifique
4-(7-chloro-4-quinolinyl)-N,N-dimethyl-1-piperazinesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, ulcerative colitis, and Crohn's disease. It has been shown to be effective in reducing inflammation and suppressing the immune response that causes these diseases. This compound has also been studied for its potential use in the treatment of transplant rejection and certain types of cancer.
Propriétés
IUPAC Name |
4-(7-chloroquinolin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S/c1-18(2)23(21,22)20-9-7-19(8-10-20)15-5-6-17-14-11-12(16)3-4-13(14)15/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJOIVVVGPKXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4412518.png)
![N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride](/img/structure/B4412526.png)

![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B4412546.png)
![N-(2-fluorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4412548.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4412565.png)
![5-[(4-methoxyphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4412567.png)
![N,N-diethyl-2-(7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanamine hydrochloride](/img/structure/B4412578.png)
![N-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4412584.png)
![2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B4412589.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine](/img/structure/B4412607.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4412615.png)
![1-methyl-4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B4412619.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4412624.png)